![molecular formula C41H66O13 B8087320 Ilexoside D](/img/structure/B8087320.png)
Ilexoside D
Overview
Description
Ilexoside D is a natural product found in Ilex pubescens with data available.
Scientific Research Applications
Anticoagulant and Anti-Platelet Activities : Ilexoside D exhibits significant anticoagulant activity in vivo and in vitro, particularly against tissue factor activity and thrombosis. It prolongs bleeding time and affects clotting times in a dose-dependent manner (Han, Song, & Rhee, 1993). Additionally, it shows anti-platelet activity, effectively inhibiting platelet aggregation induced by ADP and thrombin, and its action is more effective than aspirin in certain contexts (Lee et al., 1991).
Anti-Allergic Properties : Novel 18,19-seco-ursane glycosides, including ilexosides A, B, C, and D, isolated from Ilex crenata, have demonstrated anti-allergic activities. Their structures suggest potential applications in allergy treatment (Kakuno, Yoshikawa, & Arihara, 1991).
Cardioprotective Effects : Ilexoside E, closely related to ilexoside D, has been shown to protect H9C2 myocardial cells from hypoxia/reoxygenation injury, suggesting potential applications in cardiac health (Shuangwei et al., 2015).
Pharmacokinetic Studies : Research on ilexoside O, another related compound, indicates its antithrombotic activity and potential application in cardiovascular diseases (Jin, 2014). A study on ilexoside O's absorption in the intestine using electrospray ionization multi-stage mass spectrometry also contributes to understanding its pharmacokinetics (Zhong-li, 2013).
Other Triterpenoid Saponins Studies : Further research on various ilexosides from Ilex species has revealed a range of bioactive properties, including ACAT inhibitory activity, anti-apoptotic effects, and antioxidant properties (Nishimura, Miyase, & Noguchi, 1999), (Kim et al., 2011).
properties
IUPAC Name |
(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilexoside D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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